molecular formula C14H20F3N3O5 B561790 N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt CAS No. 1185075-13-1

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt

Cat. No.: B561790
CAS No.: 1185075-13-1
M. Wt: 367.325
InChI Key: SYSUAOFMLMQGSB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt typically involves the reaction of maleimide with an aminoethyl compound. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt primarily undergoes thiol-ene reactions due to its maleimide group. These reactions include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are thioether-linked compounds, which are highly stable and useful in various applications .

Scientific Research Applications

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through the formation of thioether bonds with sulfhydryl groups. The maleimide group reacts with thiol groups to form a stable thioether linkage, which is resistant to hydrolysis and other chemical degradation processes. This mechanism is crucial for its applications in cross-linking and stabilization of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)maleimide Trifluoroacetic Acid
  • N-(2-{3-iodobenzoyl}aminoethyl)maleimide
  • N-(2-{3-(tri-n-butylstannyl)benzoyl}aminoethyl)maleimide

Uniqueness

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt is unique due to its specific structure, which allows for efficient and stable cross-linking with thiol groups. This property makes it particularly valuable in applications requiring high stability and resistance to chemical degradation .

Properties

IUPAC Name

6-amino-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3.C2HF3O2/c13-7-3-1-2-4-10(16)14-8-9-15-11(17)5-6-12(15)18;3-2(4,5)1(6)7/h5-6H,1-4,7-9,13H2,(H,14,16);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSUAOFMLMQGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCNC(=O)CCCCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662060
Record name Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185075-13-1
Record name Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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